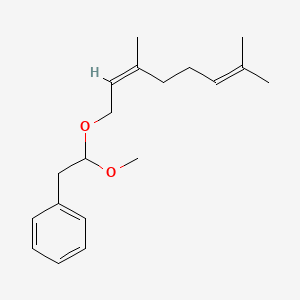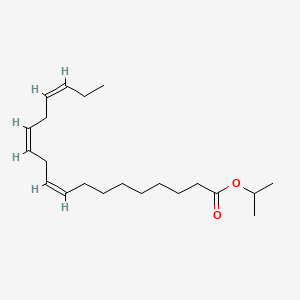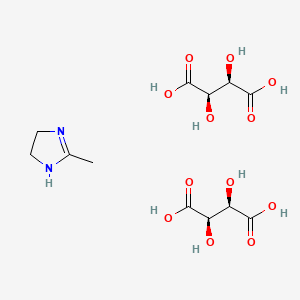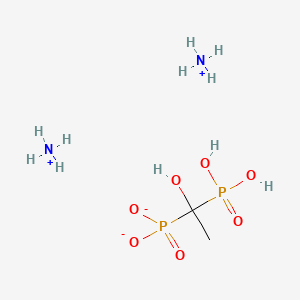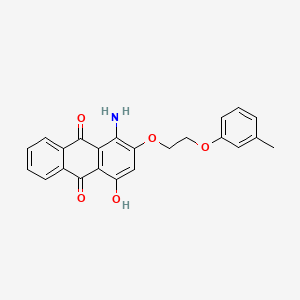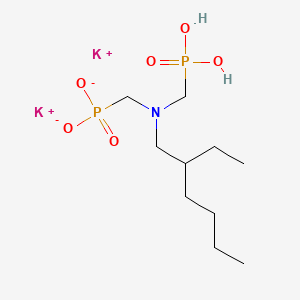
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21K2NO6P2. It is known for its unique structure, which includes a bisphosphonate group linked to an imino-bis-methylene moiety. This compound is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves:
Reaction of 2-ethylhexylamine with formaldehyde: This step forms an intermediate imine.
Addition of phosphorous acid: The imine reacts with phosphorous acid to form the bisphosphonate compound.
Neutralization with potassium hydroxide: The final step involves neutralizing the reaction mixture with potassium hydroxide to obtain the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction conditions precisely. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the bisphosphonate group to phosphine oxides.
Substitution: The imino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Substituted imino-bis-methylene derivatives.
科学的研究の応用
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential use in bone resorption disorders due to its bisphosphonate structure.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
作用機序
The mechanism of action of dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate group binds strongly to calcium ions, making it effective in inhibiting bone resorption. The imino-bis-methylene moiety can interact with enzymes and proteins, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Ethylenediaminetetra(methylenephosphonic acid)
- Nitrilotris(methylenephosphonic acid)
Uniqueness
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its specific combination of the bisphosphonate group with the imino-bis-methylene moiety. This structure provides distinct chemical properties, such as strong binding to metal ions and potential biological activity, making it valuable in various applications.
特性
CAS番号 |
94230-75-8 |
|---|---|
分子式 |
C10H23K2NO6P2 |
分子量 |
393.44 g/mol |
IUPAC名 |
dipotassium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2.2K/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
InChIキー |
RXDKVHCGCROPOI-UHFFFAOYSA-L |
正規SMILES |
CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
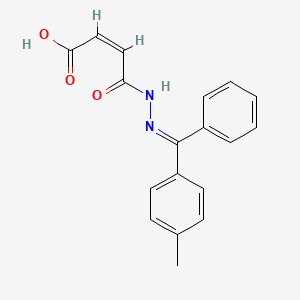
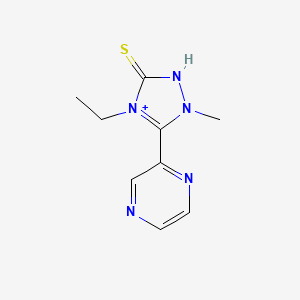


![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)


